![molecular formula C15H22N2O3 B5316353 2-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B5316353.png)
2-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar morpholine and acetamide derivatives typically involves multi-step processes that might include the conversion of organic acids into corresponding esters, hydrazides, and further into desired acetamide compounds. For instance, Bardiot et al. (2015) describe the optimization process where the introduction of a gem-dimethyl on the morpholin-2-one core significantly improved plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds in this category often features a morpholine ring, which contributes to the compound's biological activity. Studies such as those by Galushchinskiy et al. (2017) provide insights into the crystal structures of related acetamide compounds, offering a foundation for understanding the structural aspects that influence the compound's properties and reactivity (Galushchinskiy et al., 2017).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, contributing to their diverse pharmacological profiles. For example, the reactivity of the morpholine ring and the acetamide moiety can be tailored through different substitutions, as discussed in studies on the synthesis and antimicrobial evaluation of related compounds (Gul et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their pharmacological application. While specific data on "2-(2,6-dimethyl-4-morpholinyl)-N-(2-methoxyphenyl)acetamide" might not be readily available, analogous compounds have been studied for their physical attributes, providing a basis for comparison and inference.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical entities, and the potential for forming derivatives, are essential for understanding the compound's behavior in biological systems and its potential for further modification. Studies on similar compounds, such as the work by Nasser and Sathiq (2017) on corrosion inhibition, provide insights into the chemical behavior of morpholine and acetamide derivatives (Nasser & Sathiq, 2017).
properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-8-17(9-12(2)20-11)10-15(18)16-13-6-4-5-7-14(13)19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRDBQDZQBCKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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